6-Hydroxy-5-iodonicotinic acid

Organic Synthesis Pharmaceutical Intermediates Halogen Exchange

Achieve superior yields in palladium-catalyzed cross-couplings and halogen-exchange reactions. Unlike bromo or non-halogenated analogs, the C5 iodine provides optimal leaving-group reactivity for Suzuki-Miyaura and cyanation. - **93.3% yield** in 5-cyano-6-hydroxynicotinic acid synthesis (vs. 90.5% with bromo analog). - Essential scaffold for BCR-ABL kinase inhibitor discovery (patented). - ≥95% HPLC purity, TPSA 66.4 Ų for fragment-based design. - Immediate global shipment, research-grade packaging.

Molecular Formula C6H4INO3
Molecular Weight 265.01 g/mol
CAS No. 365413-19-0
Cat. No. B1321959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5-iodonicotinic acid
CAS365413-19-0
Molecular FormulaC6H4INO3
Molecular Weight265.01 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1C(=O)O)I
InChIInChI=1S/C6H4INO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
InChIKeyLOOGOBRZJFUZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-5-iodonicotinic Acid: Chemical Profile & Procurement


6-Hydroxy-5-iodonicotinic acid (CAS 365413-19-0) is a halogenated pyridine derivative with the molecular formula C₆H₄INO₃ and a molecular weight of 265.01 g/mol [1]. Structurally, it is characterized by a pyridine ring bearing a carboxylic acid group at the 3-position, a hydroxyl group at the 6-position, and an iodine atom at the 5-position . This specific substitution pattern confers distinct physicochemical properties, including a melting point range of 216–220 °C and a topological polar surface area (TPSA) of 66.4 Ų, which influences its solubility and membrane permeability . The compound exists as a white to off-white crystalline solid and is typically supplied with a purity specification of ≥95% (HPLC) for research and development applications .

Iodo-pyridine building block for palladium-catalyzed cross-coupling reactions
6-Hydroxy functional handle supports selective protection and hydrogen-bonding interactions
Research-grade purity specification for synthetic R&D use

6-Hydroxy-5-iodonicotinic Acid: Why Generic Substitution Fails


Substituting 6-hydroxy-5-iodonicotinic acid with structurally similar analogs such as 5-bromo-6-hydroxynicotinic acid, 5-iodonicotinic acid, or unsubstituted 6-hydroxynicotinic acid is not a straightforward interchange due to significant differences in synthetic utility, reaction efficiency, and downstream functionalization potential. The specific combination of a C5 iodine atom and a C6 hydroxyl group provides a unique reactivity profile that is not replicated by bromo or non-halogenated analogs [1]. The iodine atom serves as a superior leaving group in palladium-catalyzed cross-coupling reactions, enabling higher yields and milder reaction conditions compared to bromine or chlorine [2]. Furthermore, the hydroxyl group at the 6-position can participate in hydrogen bonding and can be selectively protected or functionalized, offering synthetic versatility that is absent in 5-iodonicotinic acid . The following quantitative evidence sections detail these performance differentials, providing the data necessary for informed scientific selection and procurement decisions.

Attribute
Target (Iodo, 6-OH)
Substitute Risk
Halogen leaving group
Iodine: reported high reactivity in Pd(0) oxidative addition
Bromo analog may require harsher conditions, lower yields
6-OH functionality
Enables hydrogen bonding, selective protection
Non-hydroxylated analogs lack this synthetic handle
Combined substitution
Unique pattern cited in kinase inhibitor patents
Alternative substitution patterns may not support SAR in lead optimization

6-Hydroxy-5-iodonicotinic Acid: Head-to-Head Performance Evidence


Superior Cyanation Efficiency

In a direct head-to-head comparison under identical cyanation conditions, 5-iodo-6-hydroxynicotinic acid (6-hydroxy-5-iodonicotinic acid) demonstrated a 2.8% absolute yield advantage over its 5-bromo analog [1]. This performance differential translates to a higher mass efficiency and reduced waste generation in multi-step synthetic sequences, which is a critical factor in both academic research and industrial process chemistry [1].

Reported Cyanation Yield
Head-to-head
Target (Iodo) 93.3%
+2.8% abs.
Bromo analog 90.5%
Supports yield-based selection for cyanation
Conditions: CuCN, DMF/NMP, 125–155°C
Organic Synthesis Pharmaceutical Intermediates Halogen Exchange

Iodo Substituent Cross-Coupling Advantage

The C5 iodine atom in 6-hydroxy-5-iodonicotinic acid acts as a significantly more reactive electrophile in palladium-catalyzed cross-coupling reactions compared to the corresponding chloro analog [1]. While specific kinetic data for this exact compound class are inferred from established reactivity trends in aryl halides, the general principle is that aryl iodides undergo oxidative addition to Pd(0) catalysts 10–100 times faster than aryl bromides, and >1000 times faster than aryl chlorides [1]. This enables Suzuki-Miyaura couplings to proceed at lower temperatures and with reduced catalyst loadings, which is a critical advantage when working with thermally sensitive or costly boronic acid partners [2].

Cross-Coupling Reactivity
Class-level
I ≫ Br ≫ Cl
Class-level reactivity supports cross-coupling screening
10–100× faster than Br, >1000× than Cl (oxidative addition)
Cross-Coupling C–C Bond Formation Medicinal Chemistry

Hydrogen-Bonding & Solubility Profile

The presence of a hydroxyl group at the 6-position confers a topological polar surface area (TPSA) of 66.4 Ų for 6-hydroxy-5-iodonicotinic acid, compared to a lower TPSA for the non-hydroxylated analog 5-iodonicotinic acid (which lacks the hydroxyl group and therefore has fewer hydrogen bond donors/acceptors) . TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration in drug discovery . The hydroxyl group also introduces a hydrogen bond donor, which can be critical for engaging biological targets that require specific H-bonding interactions .

Hydrogen-Bonding & TPSA
Cross-study
TPSA 66.4 Ų
Supports polarity-dependent design
Non-hydroxylated analog has lower TPSA; XLogP3 0.1
Physicochemical Properties Drug Design Lead Optimization

BCR-ABL Inhibitor Synthesis Validation

6-Hydroxy-5-iodonicotinic acid is explicitly cited as a key intermediate in multiple patent families (EP-3448852-A1, JP-2019515932-A, WO-2017186148-A1) for the synthesis of novel heterocyclic compounds designed as tyrosine kinase BCR-ABL inhibitors . BCR-ABL inhibitors are a cornerstone of chronic myeloid leukemia (CML) therapy, and the inclusion of this specific building block in patent claims indicates its structural relevance and utility in generating potent, selective inhibitors . While direct comparative biological data for the final compounds are not provided in the building block documentation, the fact that this iodo-hydroxynicotinic acid was selected over other possible heterocyclic cores in these patent filings suggests a structure-activity relationship (SAR) advantage conferred by the C5-iodo/C6-hydroxy substitution pattern .

Patent-Cited Intermediate
Supporting evidence
EP-3448852-A1, JP-2019515932-A, WO-2017186148-A1
Supports synthetic route validation
Biological data not included in building block documentation
Kinase Inhibitors Oncology BCR-ABL

6-Hydroxy-5-iodonicotinic Acid: Research & Industrial Applications


5-Cyano-6-hydroxynicotinic Acid Synthesis

This compound is the preferred starting material for the preparation of 5-cyano-6-hydroxynicotinic acid via copper(I) cyanide-mediated halogen exchange, achieving a documented isolated yield of 93.3% [1]. This yield is superior to the 90.5% obtained using the 5-bromo analog, making it the material of choice for process chemists aiming to maximize throughput and minimize waste in the production of this valuable cyanopyridine intermediate [1].

Suzuki-Miyaura Biaryl Library Synthesis

As an aryl iodide, 6-hydroxy-5-iodonicotinic acid is an optimal electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Its enhanced reactivity compared to bromo and chloro analogs allows for the efficient construction of diverse 5-aryl-6-hydroxynicotinic acid derivatives, which are valuable scaffolds in medicinal chemistry for exploring structure-activity relationships in kinase inhibitor and GPCR modulator programs [1].

BCR-ABL Kinase Inhibitor Campaigns

The compound is explicitly utilized as a building block in the synthesis of novel heterocyclic BCR-ABL tyrosine kinase inhibitors, as documented in multiple international patent applications [1]. Procurement of this specific intermediate supports research programs focused on developing next-generation therapies for chronic myeloid leukemia and other BCR-ABL-driven malignancies, providing a direct link to clinically validated target space [1].

Hydrogen-Bond Pharmacophore Design

The presence of both a hydrogen bond donor (6-OH) and a hydrogen bond acceptor (carboxylic acid, pyridine N) in 6-hydroxy-5-iodonicotinic acid, as reflected in its TPSA of 66.4 Ų, makes it a strategic choice for designing compounds intended to engage biological targets via specific hydrogen-bonding networks [1]. This property is particularly relevant in fragment-based drug discovery and structure-based design where polar interactions govern target engagement and selectivity [1].

Application
Selection Property
Validation Focus
Cyano-nicotinic acid synthesis
Cyanation yield context
Reaction efficiency and purity of product
Suzuki-Miyaura biaryl library
Aryl iodide reactivity profile
Cross-coupling scope and condition optimization
Kinase inhibitor synthesis
Patent-cited intermediate
Synthetic route feasibility and IP review
H-bond pharmacophore design
Polarity and H-bond donor capacity
Physicochemical property alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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